molecular formula C5H4BrN3O3 B13674449 4-Bromo-2-methoxy-5-nitropyrimidine

4-Bromo-2-methoxy-5-nitropyrimidine

Katalognummer: B13674449
Molekulargewicht: 234.01 g/mol
InChI-Schlüssel: VJHLXTYTZGNCRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-methoxy-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrN2O3. This compound is part of the pyrimidine family, which is known for its significant role in various chemical and biological processes. The presence of bromine, methoxy, and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-nitropyrimidine typically involves the nitration of 4-bromo-2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-methoxy-5-nitropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield derivatives like 4-amino-2-methoxy-5-nitropyrimidine.
  • Reduction reactions produce 4-bromo-2-methoxy-5-aminopyrimidine.
  • Oxidation reactions result in compounds like 4-bromo-2-formyl-5-nitropyrimidine.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-methoxy-5-nitropyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-2-methoxypyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Methoxy-5-nitropyrimidine: Lacks the bromine atom, affecting its substitution reactions.

    2-Bromo-4-methoxy-5-nitropyrimidine: Positional isomer with different reactivity and applications.

Uniqueness: 4-Bromo-2-methoxy-5-nitropyrimidine’s unique combination of functional groups allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in both research and industrial settings .

Eigenschaften

Molekularformel

C5H4BrN3O3

Molekulargewicht

234.01 g/mol

IUPAC-Name

4-bromo-2-methoxy-5-nitropyrimidine

InChI

InChI=1S/C5H4BrN3O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3

InChI-Schlüssel

VJHLXTYTZGNCRB-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C(=N1)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.